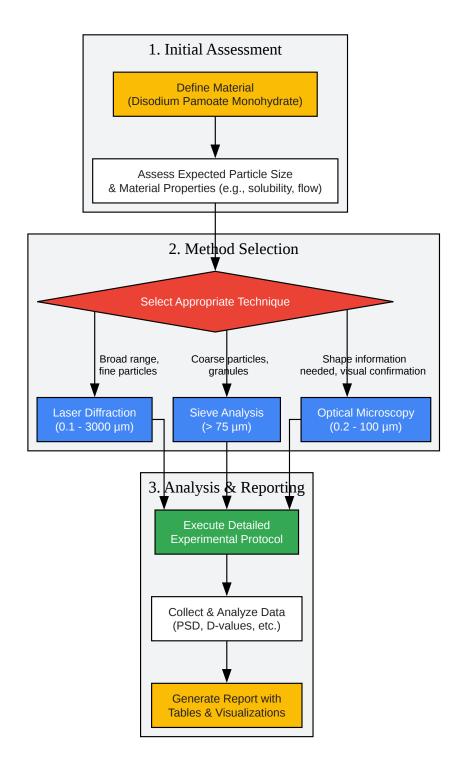


# Techniques for particle size analysis of disodium pamoate monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Disodium pamoate monohydrate |           |
| Cat. No.:            | B1493897                     | Get Quote |


An essential physicochemical property of active pharmaceutical ingredients (APIs) and excipients, particle size distribution (PSD) can have a big impact on a drug product's bioavailability, stability, and manufacturability. A crystalline powder called **disodium pamoate monohydrate** is frequently used to create long-acting injectable formulations.[1][2] Controlling the particle size of this compound is crucial for achieving the desired slow and sustained release of the active drug.[2]

This document provides detailed application notes and protocols for three common techniques used for the particle size analysis of **disodium pamoate monohydrate**: Laser Diffraction, Sieve Analysis, and Optical Microscopy.

# **General Workflow for Particle Size Analysis**

The selection of an appropriate particle size analysis technique depends on the expected particle size range, the nature of the material, and the specific information required. The following diagram illustrates a general workflow for selecting and performing particle size analysis.





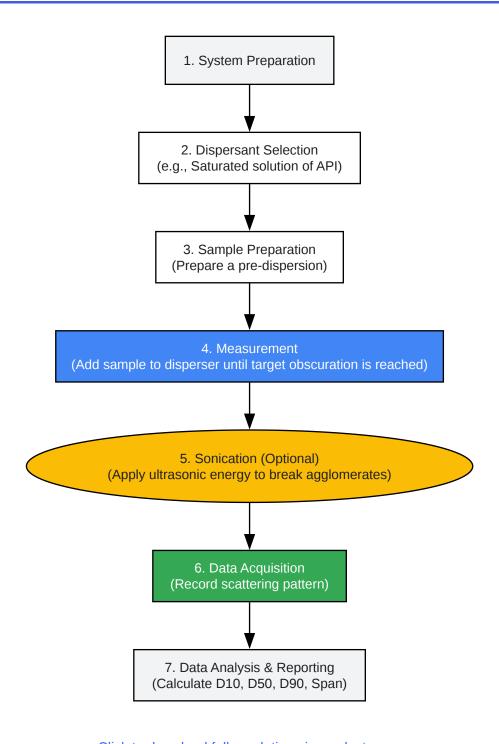
Click to download full resolution via product page

Caption: General workflow for particle size analysis method selection.

## **Laser Diffraction**








Principle: Laser diffraction measures particle size distributions by analyzing the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[3][4][5] Large particles scatter light at small angles with high intensity, while small particles scatter light at large angles with low intensity.[3][5] The instrument uses this light scattering pattern to calculate the particle size distribution.[4]

Application Note: Laser diffraction is a versatile and rapid technique suitable for a wide range of particle sizes, from sub-micron to millimeters.[3][4] It is particularly well-suited for routine quality control and formulation development of **disodium pamoate monohydrate**, providing a volume-based distribution. The method can be performed using either a wet or dry dispersion, though wet dispersion is often preferred for fine pharmaceutical powders to ensure proper deagglomeration.

**Experimental Protocol: Wet Dispersion Laser Diffraction** 





Click to download full resolution via product page

Caption: Experimental workflow for Laser Diffraction analysis.

#### Methodology:

• System Preparation: Ensure the laser diffraction instrument (e.g., Malvern Mastersizer) and the wet dispersion unit are clean.[6] Fill the disperser with a suitable dispersant.



- Dispersant Selection: Select a dispersant in which disodium pamoate monohydrate is
  practically insoluble to prevent dissolution during analysis. A saturated solution of the
  compound in a non-solvent is often a good choice.
- Sample Preparation: Accurately weigh a small amount of the disodium pamoate
  monohydrate powder (approx. 1 mg).[6] Create a pre-dispersion by adding the powder to a
  few milliliters of the filtered dispersant in a separate vial and vortexing or sonicating briefly.[6]
- Measurement:
  - Start the circulation and stirring in the wet dispersion unit.
  - Perform a background measurement with the clean dispersant.
  - Add the sample pre-dispersion drop-wise into the disperser until the target obscuration level (typically 5-20%) is reached.[7]
- Sonication (if necessary): Apply ultrasonic energy for a defined period (e.g., 30-60 seconds) to ensure complete de-agglomeration of the primary particles.[7] An ultrasonic time study can be performed to determine the optimal sonication time.[8]
- Data Acquisition: Perform the measurement. The instrument will record the scattered light pattern for a specified duration. Typically, an average of multiple measurements is taken.
- Data Analysis: Use the instrument software, applying the appropriate optical properties (refractive index and absorption) for disodium pamoate monohydrate, to calculate the particle size distribution.

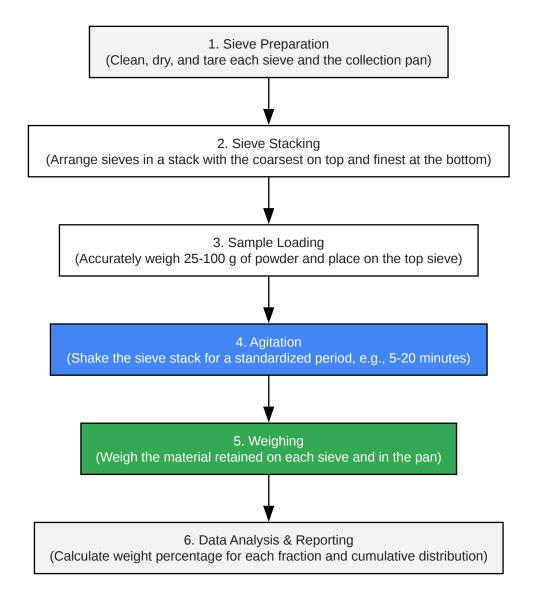
## **Data Presentation**

Quantitative results from laser diffraction are typically summarized using percentile values (D-values) and the span.



| Parameter | Description                                                                               | Representative Value (µm) |
|-----------|-------------------------------------------------------------------------------------------|---------------------------|
| D10       | 10% of the particles by volume are smaller than this diameter.                            | 2.5                       |
| D50       | The median diameter; 50% of<br>the particles by volume are<br>smaller than this diameter. | 15.8                      |
| D90       | 90% of the particles by volume are smaller than this diameter.                            | 45.2                      |
| Span      | A measure of the width of the distribution, calculated as (D90 - D10) / D50.              | 2.70                      |

Note: The provided values are representative. Actual particle size distribution will depend on the specific batch and manufacturing process.[1]


# **Sieve Analysis**

Principle: Sieve analysis separates particles based on their size by passing them through a stack of sieves with progressively smaller mesh openings.[9] The nest of sieves is agitated for a set period, and the amount of material retained on each sieve is weighed to determine the mass percentage in each size fraction.[10]

Application Note: Sieve analysis is a well-established and straightforward method, primarily intended for coarser powders and granules where at least 80% of the particles are larger than 75 µm.[10][11] It is a suitable technique for characterizing the larger end of the particle size distribution of **disodium pamoate monohydrate**, especially for assessing bulk powder properties and for classification of coarser grades.[11] The method provides a weight-based distribution.

# **Experimental Protocol: Dry Sieve Analysis**





Click to download full resolution via product page

Caption: Experimental workflow for Sieve Analysis.

#### Methodology:

- Sieve Preparation: Select a set of standard analytical sieves (e.g., U.S. Standard Sieve Series). Ensure all sieves and the collection pan are clean and dry. Tare each sieve and the pan to the nearest 0.1 g.[10]
- Sieve Stacking: Assemble the sieves in a stack with the largest aperture (lowest mesh number) on top, followed by sieves of decreasing aperture size, and the collection pan at the bottom.[10]



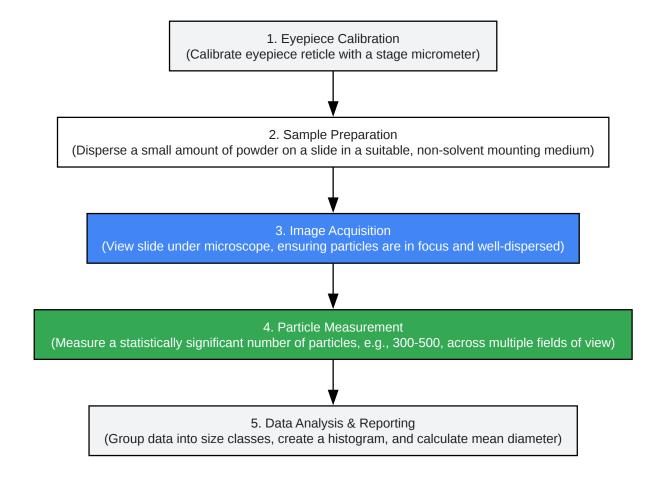
- Sample Loading: Accurately weigh a representative sample of **disodium pamoate monohydrate**, typically between 25 g and 100 g.[10] Place the entire sample on the top sieve and secure the lid.
- Agitation: Place the sieve stack in a mechanical sieve shaker. Agitate the stack for a fixed period (e.g., 5-20 minutes). The duration and intensity of agitation should be standardized to ensure reproducibility.[12]
- Endpoint Determination: The analysis is complete when the weight on any test sieve does not change by more than 5% of the previous weight on that sieve after a further minute of agitation.[13]
- Weighing: Carefully disassemble the stack without losing any material. Weigh each sieve and the pan with the retained powder.
- Data Calculation: Subtract the tare weight from the final weight of each sieve/pan to determine the mass of powder retained in each fraction. Calculate the weight percentage of the total sample for each fraction.

### **Data Presentation**

The results of sieve analysis are presented in a table showing the weight and percentage of material retained on each sieve.



| Sieve No.<br>(Mesh) | Sieve Opening<br>(µm) | Weight<br>Retained (g) | Weight<br>Retained (%) | Cumulative<br>Weight<br>Retained (%) |
|---------------------|-----------------------|------------------------|------------------------|--------------------------------------|
| 40                  | 425                   |                        |                        |                                      |
| 60                  | 250                   |                        |                        |                                      |
| 80                  | 180                   | _                      |                        |                                      |
| 100                 | 150                   |                        |                        |                                      |
| 200                 | 75                    |                        |                        |                                      |
| Pan                 | <75                   | _                      |                        |                                      |
| Total               | ~100%                 | _                      |                        |                                      |


# **Optical Microscopy**

Principle: Optical microscopy allows for the direct observation and measurement of individual particles.[14] A calibrated eyepiece reticle (graticule) is used to measure the dimensions of particles in a representative sample spread on a microscope slide. This technique provides a number-based distribution and valuable information on particle morphology (shape).[14]

Application Note: Microscopy is an absolute method for particle sizing and is invaluable for visualizing the particles of **disodium pamoate monohydrate**.[14] It can detect the presence of agglomerates, differentiate between different crystal habits, and identify foreign particulate matter. While it can be more time-consuming for generating a full distribution compared to laser diffraction, it is an excellent complementary technique. The typical size range for optical microscopy is 0.2 to 100  $\mu$ m.[15]

## **Experimental Protocol: Optical Microscopy**





Click to download full resolution via product page

Caption: Experimental workflow for Optical Microscopy analysis.

#### Methodology:

- Eyepiece Calibration: Calibrate the eyepiece reticle using a stage micrometer for the specific objective lens that will be used for the analysis. This determines the conversion factor from eyepiece units to micrometers (μm).[16]
- Sample Preparation: Place a small amount of disodium pamoate monohydrate powder on a clean microscope slide. Add a drop of a suitable, non-solvent mounting medium (e.g., mineral oil) and disperse the powder evenly with a coverslip, avoiding air bubbles.
- Image Acquisition: Place the slide on the microscope stage and bring the particles into focus.
   Ensure the field of view contains a representative, well-dispersed sample of particles without significant overlap.



- Particle Measurement: Systematically scan the slide, measuring the diameter of a statistically significant number of particles (typically 300-500).[16] Measure a consistent dimension, such as the projected area diameter or Feret's diameter.[15]
- Data Analysis:
  - Group the measured particle sizes into appropriate size classes.
  - Calculate the number of particles in each class.
  - Create a frequency distribution histogram to visualize the particle size distribution.
  - Calculate the number-average particle size and other statistical parameters.

#### **Data Presentation**

Microscopy data is presented as a frequency distribution table.

| Size Range (µm) | Mean Size in Range<br>(d) | Number of<br>Particles (n) | n * d |
|-----------------|---------------------------|----------------------------|-------|
| 0 - 5           | 2.5                       | _                          |       |
| 5 - 10          | 7.5                       |                            |       |
| 10 - 20         | 15.0                      | -                          |       |
| 20 - 30         | 25.0                      | -                          |       |
| 30 - 50         | 40.0                      | -                          |       |
| Total           | Σn =                      | Σ(n*d) =                   | _     |

• Number Average Diameter =  $\Sigma(n*d) / \Sigma n$ 

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Disodium pamoate monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 2. Buy Disodium pamoate monohydrate | 71607-30-2 [smolecule.com]
- 3. pharmtech.com [pharmtech.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Rapid characterisation of the inherent dispersibility of respirable powders using dry dispersion laser diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. particletechlabs.com [particletechlabs.com]
- 9. innopharmatechservices.com [innopharmatechservices.com]
- 10. usp.org [usp.org]
- 11. usp.org [usp.org]
- 12. m.youtube.com [m.youtube.com]
- 13. usp.org [usp.org]
- 14. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [Techniques for particle size analysis of disodium pamoate monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1493897#techniques-for-particle-size-analysis-of-disodium-pamoate-monohydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com